2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid
Description
2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid is a substituted acetic acid derivative characterized by a 3-methoxyphenyl group and a hydroxyethyl amino moiety attached to the α-carbon of the acetic acid backbone. This structure confers unique physicochemical properties, including enhanced hydrogen-bonding capacity from the hydroxyethyl group and moderate lipophilicity from the methoxyphenyl substituent.
Properties
IUPAC Name |
2-(2-hydroxyethylamino)-2-(3-methoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-16-9-4-2-3-8(7-9)10(11(14)15)12-5-6-13/h2-4,7,10,12-13H,5-6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEBKOILJPPBIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid typically involves the reaction of 3-methoxybenzaldehyde with glycine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The methoxyphenyl group can be reduced to a phenyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(2-Hydroxyethyl)amino]-2-(3-carboxyphenyl)acetic acid.
Reduction: Formation of 2-[(2-Hydroxyethyl)amino]-2-(phenyl)acetic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid is utilized as a building block in organic synthesis. It serves as a reagent in various chemical reactions, facilitating the development of more complex molecules.
Biology
The compound is employed in enzyme kinetics studies and biochemical assays. It acts as a substrate that can influence enzyme activity through its interactions with biological molecules.
Medicine
Research has indicated potential therapeutic effects of this compound, particularly in the synthesis of pharmaceutical agents. Its ability to modulate biological pathways positions it as a candidate for further investigation in drug development.
Industry
In industrial applications, the compound is used in the production of specialty chemicals and as an intermediate in manufacturing agrochemicals and dyes.
Case Studies
- Enzyme Kinetics : A study investigating the effect of 2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid on specific enzymes demonstrated its role as a substrate that alters enzyme kinetics, providing insights into its potential therapeutic applications.
- Pharmaceutical Development : In a recent investigation, researchers explored the synthesis of novel derivatives based on this compound for potential use in treating metabolic disorders. The derivatives showed promising biological activity and enhanced solubility compared to their parent compounds.
- Industrial Applications : A case study highlighted the use of this compound in developing agrochemical formulations that exhibit improved efficacy and reduced environmental impact compared to traditional agents.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The compound’s key differentiator is the hydroxyethyl amino group, which distinguishes it from other acetic acid derivatives. Below is a comparative analysis with structurally related compounds:
*Calculated using ChemDraw.
Key Observations :
- Hydrophilicity: The hydroxyethyl amino group in the target compound enhances water solubility compared to biphenyl (logP ~3.5) or thiophene-containing analogs (e.g., 6d) .
- Acidity/Basicity: The 4-hydroxy-3-methoxyphenyl analog (Ev14) is more acidic due to the phenolic –OH, while the amino group in 2-amino-2-(2,3-dimethoxyphenyl)acetic acid (Ev21) increases basicity .
Biological Activity
2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid, also known as HEAA (Hydroxyethylamino-3-methoxyphenylacetic acid), is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a hydroxyethylamino group and a methoxyphenyl group, which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 181.19 g/mol. Its structure allows for various interactions with biological targets, influencing its activity in different biological systems.
The biological activity of HEAA can be attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The hydroxyethylamino group can form hydrogen bonds with proteins and nucleic acids, potentially modulating their activity.
- Hydrophobic Interactions : The methoxyphenyl group can occupy hydrophobic pockets in proteins, affecting their conformation and function.
- Enzyme Modulation : Preliminary studies suggest that HEAA may act as an enzyme inhibitor or modulator, impacting various metabolic pathways.
Antimicrobial Activity
Recent studies have indicated that HEAA exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For example, it demonstrated synergistic effects when combined with conventional antibiotics like tetracycline against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research has suggested that HEAA may possess anti-inflammatory properties. In vitro studies revealed that the compound could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases .
Neuroprotective Effects
HEAA has been evaluated for its neuroprotective potential. Animal models have shown that it can reduce neuronal damage in conditions such as oxidative stress and neuroinflammation, possibly through the modulation of oxidative stress pathways .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, HEAA was tested for its antimicrobial efficacy against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, depending on the strain. The study concluded that HEAA could serve as a potential lead compound for developing new antimicrobial agents .
Study 2: Anti-inflammatory Mechanisms
A study conducted on macrophage cell lines demonstrated that HEAA significantly reduced the levels of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). This finding supports the hypothesis that HEAA may be beneficial in treating inflammatory conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(2-Hydroxyethylamino)acetic acid | Lacks methoxyphenyl group | Limited antimicrobial activity |
| 3-Methoxyphenylacetic acid | Lacks hydroxyethylamino group | Moderate anti-inflammatory effects |
| 2-(3-Methoxyphenyl)glycine | Contains glycine instead of hydroxyethylamino | Different applications in biochemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
